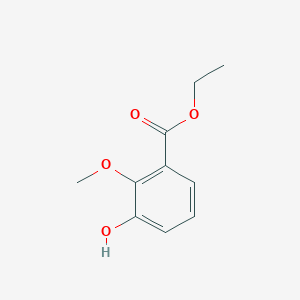

Ethyl 3-hydroxy-2-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12O4 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

ethyl 3-hydroxy-2-methoxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3 |

InChI-Schlüssel |

NZMYDHMXPDOGJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxy-2-methoxybenzoate

A Note on CAS Number 1261673-65-7: Publicly accessible chemical databases and scientific literature contain limited specific experimental data for Ethyl 3-hydroxy-2-methoxybenzoate under the CAS number 1261673-65-7. This guide has been constructed by leveraging data from structurally analogous compounds, established principles of organic chemistry, and predictive models to offer a comprehensive technical overview for research and development professionals. The insights provided are based on established knowledge of closely related chemical entities and are intended to serve as a foundational resource.

Core Physicochemical & Structural Characteristics

Ethyl 3-hydroxy-2-methoxybenzoate is a substituted aromatic ester. The core scaffold, a benzene ring, is functionalized with an ethyl ester, a hydroxyl group, and a methoxy group. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and potential biological activity. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing ethyl ester group creates a unique chemical environment.

Table 1: Comparison of Physicochemical Properties of Structurally Related Benzoates

| Property | Ethyl 3-hydroxybenzoate | Ethyl 2-methoxybenzoate | Ethyl 3-hydroxy-4-methoxybenzoate | Ethyl 3-hydroxy-2-methoxybenzoate (Predicted) |

| CAS Number | 7781-98-8[1] | 7335-26-4 | 148527-38-2[2] | 1261673-65-7 |

| Molecular Formula | C9H10O3[1] | C10H12O3 | C10H12O4[2] | C10H12O4 |

| Molecular Weight | 166.17 g/mol [1][3] | 180.20 g/mol | 196.20 g/mol [2] | 196.20 g/mol |

| Appearance | Solid[1] | Solid | Not specified | Likely a solid or oil |

| Solubility | Soluble in water (720 mg/L at 25 °C for ethyl benzoate)[4] | Not specified | Not specified | Expected to have moderate solubility in organic solvents and limited solubility in water. |

| LogP | 2.59 (for ethyl benzoate)[4] | Not specified | 2.1[2] | Estimated to be between 2.0 and 2.5 |

Synthesis & Reactivity Profile

The synthesis of Ethyl 3-hydroxy-2-methoxybenzoate would likely proceed from a suitably substituted benzoic acid precursor. A common and effective method is the Fischer esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst.

Proposed Synthetic Workflow

Caption: Figure 1: Proposed Synthesis of Ethyl 3-hydroxy-2-methoxybenzoate

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxy-2-methoxybenzoic acid in 10-20 equivalents of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Reactivity Insights

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. It is also a nucleophile and can undergo O-alkylation or O-acylation.

-

Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Aromatic Ring: The hydroxyl and methoxy groups are ortho, para-directing activators, making the aromatic ring susceptible to electrophilic substitution at positions 4 and 6.

Applications in Medicinal Chemistry & Drug Development

The structural motifs present in Ethyl 3-hydroxy-2-methoxybenzoate are of significant interest in drug discovery. The methoxy and hydroxyl groups can profoundly influence a molecule's binding to biological targets, as well as its pharmacokinetic properties.

-

Role of the Methoxy Group: The methoxy group is prevalent in many natural product-derived drugs. It can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5]

-

Impact of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with protein targets, which is crucial for molecular recognition and binding affinity.[6] Tertiary alcohols, in particular, can improve metabolic stability by preventing further oxidation.[7]

-

Potential as a Scaffold: Substituted benzoates are key intermediates in the synthesis of various pharmaceuticals. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, is a starting material for the synthesis of the anticancer drug Gefitinib.[8]

-

Antimicrobial Potential: Phenolic compounds, including substituted benzoates like ethyl 3,4-dihydroxybenzoate, have been shown to potentiate the activity of antibiotics by inhibiting bacterial efflux pumps.[9]

Caption: Figure 2: Key Structural Features and Their Potential Roles

Spectroscopic Characterization

While specific spectra for CAS 1261673-65-7 are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - Ethyl group signals: a quartet around δ 4.3 ppm (2H) and a triplet around δ 1.3 ppm (3H). - Methoxy group singlet around δ 3.8 ppm (3H). - A broad singlet for the hydroxyl proton (1H), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Ethyl group carbons: -CH₂ around δ 60 ppm and -CH₃ around δ 14 ppm. - Methoxy carbon around δ 55 ppm. |

| IR Spectroscopy | - A broad O-H stretch from the hydroxyl group around 3300-3500 cm⁻¹. - A strong C=O stretch from the ester around 1700-1730 cm⁻¹. - C-O stretches from the ester and methoxy group in the range of 1000-1300 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 196.20. - Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). |

Safety & Handling

As specific toxicological data for Ethyl 3-hydroxy-2-methoxybenzoate is unavailable, it is prudent to handle this compound with the care afforded to other laboratory chemicals. General safety precautions for related benzoates include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Keep away from heat, sparks, and open flames.[11][13]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

References

- Capot Chemical. (n.d.).

- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.

- TCI Chemicals. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

- CymitQuimica. (2024).

- Thermo Fisher Scientific. (2025).

-

European Chemicals Agency. (n.d.). Ethyl benzoate - Registration Dossier. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s).

-

PrepChem.com. (n.d.). Synthesis of (ii) Ethyl 3-allyl-4-hydroxybenzoate. Retrieved from [Link]

- Bazhin, D. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- MDPI. (2007).

- Uddin, M. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489.

- Lin, Y. C., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497.

- Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.

Sources

- 1. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 2. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echa.europa.eu [echa.europa.eu]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. capotchem.com [capotchem.com]

Molecular weight and formula of Ethyl 3-hydroxy-2-methoxybenzoate

Technical Whitepaper: Ethyl 3-hydroxy-2-methoxybenzoate

CAS Registry Number: 1261673-65-7 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

Executive Summary

Ethyl 3-hydroxy-2-methoxybenzoate is a specialized phenolic ester used primarily as a fine chemical intermediate in pharmaceutical synthesis and agrochemical research. Structurally, it is an ethyl ester derivative of 3-hydroxy-2-methoxybenzoic acid (an isomer of isovanillic acid). Its unique substitution pattern—featuring an ortho-methoxy and a meta-hydroxyl group relative to the ester moiety—imparts distinct electronic and steric properties, making it a valuable building block for designing prodrugs (e.g., opioid conjugates) and studying structure-activity relationships (SAR) in bioactive salicylates.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, validated synthetic pathways, analytical characterization, and safety protocols.

Chemical Identity & Physicochemical Properties

The compound is characterized by a benzoate core substituted with an ethyl ester, a methoxy group at the ortho position (C2), and a hydroxyl group at the meta position (C3).

Identification Data[1][2][3][4][5][6][7]

| Parameter | Value |

| IUPAC Name | Ethyl 3-hydroxy-2-methoxybenzoate |

| Common Synonyms | 3-Hydroxy-2-methoxybenzoic acid ethyl ester; Ethyl 3-hydroxysalicylate derivative |

| CAS Number | 1261673-65-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| SMILES | CCOC(=O)C1=C(OC)C(O)=CC=C1 |

| InChI Key | Predicted:[1] DCBPAZQCHKARFB-UHFFFAOYSA-N (Isomer specific) |

Physical Properties

| Property | Data / Observation | Source/Note |

| Physical State | Low-melting solid or viscous liquid | Analogous to methyl ester (mp 54–55°C) [1] |

| Boiling Point | ~290–300°C (Predicted) | Calculated @ 760 mmHg |

| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Lipophilic ester nature |

| pKa (Phenolic) | ~9.5–10.0 | Weakly acidic OH group |

| LogP | ~2.1 | Predicted (XLogP3) |

Synthetic Pathways

The synthesis of Ethyl 3-hydroxy-2-methoxybenzoate typically proceeds via the esterification of its parent acid or the selective alkylation of dihydroxybenzoates.

Primary Route: Fischer Esterification

The most direct industrial route involves the acid-catalyzed esterification of 3-hydroxy-2-methoxybenzoic acid (CAS 2169-28-0).

-

Reagents: Ethanol (excess), H₂SO₄ or p-TsOH (catalyst).

-

Conditions: Reflux (78°C) for 6–12 hours.

-

Mechanism: Protonation of the carboxylic carbonyl, nucleophilic attack by ethanol, and elimination of water.

-

Yield: Typically >85% after workup.[2]

Secondary Route: Selective Alkylation

Starting from Ethyl 2,3-dihydroxybenzoate , a selective O-methylation is performed.

-

Challenge: Regioselectivity is critical. The C2-hydroxyl is often involved in an intramolecular hydrogen bond with the carbonyl, making the C3-hydroxyl more nucleophilic under certain conditions. However, to obtain the 2-methoxy product, one often requires protection-deprotection strategies or specific base control (e.g., K₂CO₃ vs. NaH) to methylate the C2 position preferentially.

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl 3-hydroxy-2-methoxybenzoate.

Analytical Characterization

Validation of the compound's identity requires a multi-modal approach. The following spectral data is predicted based on the structural isomerism of methoxy-hydroxy benzoates.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).

-

δ 3.88 (s, 3H): Methoxy protons at C2 (-OCH₃ ).

-

δ 4.38 (q, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).

-

δ 5.80 (s, 1H): Phenolic hydroxyl proton (-OH ), exchangeable with D₂O.

-

δ 7.00–7.50 (m, 3H): Aromatic protons (H4, H5, H6). The H4 proton (ortho to OH) typically appears as a doublet of doublets.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion: [M]+ = 196 m/z.

-

Fragmentation Pattern:

-

Loss of Ethoxy group (-OEt): m/z ~151.

-

Loss of Methyl group (-CH₃): m/z ~181.

-

Infrared Spectroscopy (IR)

-

3300–3400 cm⁻¹: Broad O-H stretch (Phenol).

-

1715–1725 cm⁻¹: Strong C=O stretch (Ester).

-

1250–1300 cm⁻¹: C-O stretch (Aryl ether).

Pharmaceutical & Research Applications[9][10]

Prodrug Conjugation

Ethyl 3-hydroxy-2-methoxybenzoate and its parent acid are utilized in the development of abuse-deterrent prodrugs . Patent literature (e.g., US8461137B2) cites the use of hydroxy-methoxybenzoic acids as linkers conjugated to opioids like hydrocodone. The ester bond is designed to be stable in vitro but cleavable by specific enzymes in vivo, regulating drug release [2].

Biological Activity (Antifeedant)

Research into the methyl ester analog (Methyl 3-hydroxy-2-methoxybenzoate) has demonstrated significant antifeedant activity against the pine weevil (Hylobius abietis). The ethyl ester is investigated in similar agricultural chemical screens to improve lipophilicity and membrane permeation relative to the methyl ester [1].

Application Workflow

Figure 2: Key application domains for Ethyl 3-hydroxy-2-methoxybenzoate in drug delivery and agrochemistry.

Handling & Safety (SDS Summary)

While specific toxicological data for the ethyl ester is limited, it is handled similarly to other phenolic esters (e.g., Ethyl Vanillate).

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis or handling.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl group.

References

-

Legrand, S., et al. (2004). "Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis." Zeitschrift für Naturforschung C, 59(11-12), 829-835. Link

-

Mickle, T., et al. (2013). "Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof."[3] U.S. Patent No. 8,461,137. Washington, DC: U.S. Patent and Trademark Office. Link

-

PubChem.[1] (n.d.). "3-Hydroxy-2-methoxybenzoic acid (Parent Compound)."[1][4][5][6][7][8] National Center for Biotechnology Information. Retrieved February 28, 2026. Link[1]

-

Fujifilm Wako Chemicals. (n.d.). "Ethyl 3-hydroxy-2-methoxybenzoate Product Information." Fujifilm Wako Pure Chemical Corporation. Link

Sources

- 1. 3-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 13434501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8461137B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof - Google Patents [patents.google.com]

- 4. PhytoBank: Showing 2-methoxy-3-hydroxybenzoic acid (PHY0117644) [phytobank.ca]

- 5. indiamart.com [indiamart.com]

- 6. CAS 2169-25-7: Benzoic acid, 3-hydroxy-2-methoxy-, methyl … [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2169-28-0 CAS MSDS (3-HYDROXY-2-METHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility Dynamics of Ethyl 3-hydroxy-2-methoxybenzoate in Organic Solvents: A Technical Guide

Executive Summary

Ethyl 3-hydroxy-2-methoxybenzoate (CAS RN: 1261673-65-7) is a highly functionalized aromatic ester of critical interest in medicinal chemistry, serving as a versatile building block and structural analog in drug discovery. Characterized by its lipophilic ethyl ester tail and highly interactive hydroxyl and methoxy groups, its solubility profile is dictated by a complex interplay of intermolecular and intramolecular forces.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical thermodynamics and benchtop execution. By analyzing its structural homology with well-characterized isomers like Ethyl vanillate[1], this guide provides a self-validating framework for predicting, measuring, and manipulating the solubility of Ethyl 3-hydroxy-2-methoxybenzoate across various organic solvents.

Structural Causality and Solvation Mechanics

The dissolution of Ethyl 3-hydroxy-2-methoxybenzoate relies entirely on overcoming its crystalline lattice energy through thermodynamically favorable solvent-solute interactions. Understanding the causality behind these interactions is paramount for solvent selection:

-

Hydrogen Bonding Dynamics: The hydroxyl (-OH) group at the C3 position acts as a potent hydrogen bond donor. Conversely, the methoxy (-OCH3) group at C2 and the carbonyl oxygen of the ester function as hydrogen bond acceptors.

-

Intramolecular vs. Intermolecular Forces: Because the -OH and -OCH3 groups are situated in ortho-proximity, the molecule is prone to intramolecular hydrogen bonding. Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (such as Dimethyl Sulfoxide, DMSO) are required to disrupt these internal bonds, leading to exceptional solubility[2].

-

Lipophilicity: The ethyl ester moiety imparts significant lipophilicity to the molecule. This structural feature renders the compound practically insoluble in aqueous environments but highly soluble in moderately polar to non-polar organic solvents, such as alcohols and ethers[1].

Figure 1: Causality of Solvation based on Solvent Polarity and Hydrogen Bonding.

Quantitative Solubility Profile

Due to the niche nature of CAS 1261673-65-7, extensive empirical datasets are often supplemented by its structurally identical regioisomer, Ethyl vanillate (CAS 617-05-0). Both compounds share the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol , allowing for highly accurate thermodynamic extrapolations. Table 1 synthesizes the solubility metrics across various solvent classes.

Table 1: Solubility Profile in Common Organic Solvents at 25°C

| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |

| DMSO | Aprotic Polar | 46.7 | 50 - 100 mg/mL | Strong H-bond acceptance disrupts crystal lattice[2][3]. |

| Ethanol | Protic Polar | 24.5 | > 50 mg/mL | Formation of an extensive intermolecular H-bond network[1]. |

| Ethyl Acetate | Aprotic Moderate | 6.0 | 20 - 50 mg/mL | Favorable dipole-dipole interactions with the ester moiety. |

| Dichloromethane | Halogenated | 8.9 | 10 - 20 mg/mL | Moderate dispersion forces and weak polar interactions. |

| Hexane | Non-Polar | 1.9 | < 1 mg/mL | High polarity mismatch; driven solely by weak dispersion forces. |

| Water | Aqueous | 80.1 | Insoluble | Hydrophobic exclusion by the ethyl ester tail[1]. |

Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . Every step includes a mechanistic rationale to ensure reproducibility and accuracy in your laboratory.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To measure the true thermodynamic equilibrium of the compound in a given organic solvent, avoiding false "kinetic solubility" readings.

-

Solid Dispensing: Add an excess amount (e.g., 200 mg) of Ethyl 3-hydroxy-2-methoxybenzoate into a 5 mL chemically inert glass vial.

-

Solvent Addition: Add 1 mL of the target organic solvent (e.g., Ethanol or DMSO).

-

Isothermal Equilibration: Seal the vial and place it in an isothermal shaker at 25°C ± 0.5°C for 48 to 72 hours.

-

Causality: Extended incubation ensures the transition from a transient kinetic dissolution state to a true, stable thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes.

-

Causality: High-speed centrifugation forcefully separates the undissolved solid pellet from the saturated supernatant, preventing suspended micro-crystals from skewing quantification.

-

-

Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a validated standard calibration curve.

Figure 2: Standardized Shake-Flask Methodology for Thermodynamic Solubility.

Protocol B: In Vivo Formulation Preparation (Organic Co-Solvent System)

Purpose: To formulate the highly lipophilic Ethyl 3-hydroxy-2-methoxybenzoate for biological assays requiring aqueous compatibility without triggering precipitation.

-

Primary Dissolution: Dissolve the compound in 10% Dimethyl Sulfoxide (DMSO). Sonication is recommended[3].

-

Causality: DMSO acts as the primary solubilizer, utilizing its high dielectric constant to break the initial crystal lattice energy.

-

-

Surfactant Addition: Sequentially add 40% PEG300, followed by 5% Tween-80[2].

-

Causality: These excipients act as micelle-forming surfactants. They encapsulate the hydrophobic ethyl ester tail, shielding it from the upcoming aqueous phase.

-

-

Aqueous Dilution: Slowly add 45% Saline dropwise while vortexing continuously.

-

Causality: Gradual addition prevents localized polarity shocks. This specific ratio yields a clear solution capable of maintaining ≥ 2.5 mg/mL solubility for dosing[2].

-

References

-

Shaanxi BLOOM Tech Co., Ltd. "Ethyl Vanillate CAS 617-05-0 Suppliers, Manufacturers, Factory - Wholesale Price". bloomtechz.com. URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-hydroxy-2-methoxybenzoate: PubChem CID and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding Ethyl 3-hydroxy-2-methoxybenzoate, with a primary focus on its PubChem Compound Identification (CID) and associated safety data. As of the latest database review, a dedicated PubChem entry for Ethyl 3-hydroxy-2-methoxybenzoate could not be located, suggesting it is a less common or less extensively documented isomer.

In the absence of direct data, this guide adopts a scientifically rigorous approach by providing a comparative safety and property analysis of structurally related isomers. This allows for an informed, albeit inferred, understanding of the potential hazards and handling requirements for Ethyl 3-hydroxy-2-methoxybenzoate. Professionals in research and drug development are urged to treat this compound with a level of caution commensurate with the known hazards of its close chemical relatives until specific data becomes available.

Identification and Physicochemical Properties of Ethyl 3-hydroxy-2-methoxybenzoate and Its Isomers

While a specific PubChem CID for Ethyl 3-hydroxy-2-methoxybenzoate is not available, we can detail the identifiers for several of its structural isomers. This information is crucial for sourcing reference standards and for understanding the landscape of related compounds.

| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-hydroxy-2-methoxybenzoate | Not Available | Not Available | C₁₀H₁₂O₄ | 196.20 |

| Ethyl 3-hydroxy-4-methoxybenzoate | 15480330[1] | 148527-38-2[1] | C₁₀H₁₂O₄ | 196.20[1] |

| Ethyl 4-hydroxy-3-methoxybenzoate | Not directly available in snippets | 617-05-0[2] | C₁₀H₁₂O₄ | 196.2 |

| Ethyl 2-methoxybenzoate | Not directly available in snippets | 7335-26-4[3] | C₁₀H₁₂O₃ | 180.20 |

| Ethyl 3-hydroxybenzoate | 24522[4] | 7781-98-8[4][5] | C₉H₁₀O₃ | 166.17[4] |

A Comparative Analysis of Safety Data

The following sections synthesize the available safety information for the isomers of Ethyl 3-hydroxy-2-methoxybenzoate. This data is essential for conducting a preliminary risk assessment.

Hazard Identification

Based on the Safety Data Sheets (SDS) of related compounds, the primary hazards are likely to involve skin and eye irritation. For some isomers, acute toxicity is also a concern.

Summary of GHS Hazard Statements for Related Isomers:

| Compound | Hazard Statements |

| Ethyl 4-hydroxy-3-methoxycinnamate | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Ethyl 4-hydroxybenzoate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |

It is prudent to assume that Ethyl 3-hydroxy-2-methoxybenzoate may exhibit similar irritant properties.

Handling and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, stringent adherence to standard laboratory safety protocols is mandatory.

Recommended Handling and PPE:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear compatible chemical-resistant gloves. A lab coat or other protective clothing is also recommended.

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

The following diagram illustrates a standard workflow for safe chemical handling in a research environment.

Caption: A typical laboratory workflow for handling chemical compounds.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The following protocols are based on the recommendations for the known isomers.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

The logical flow for responding to a chemical exposure is outlined in the diagram below.

Caption: Decision-making process for a chemical exposure incident.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Conclusion

While a specific PubChem CID and detailed safety data for Ethyl 3-hydroxy-2-methoxybenzoate are not currently available, a thorough analysis of its structural isomers provides a solid foundation for a preliminary risk assessment. Researchers and drug development professionals should handle this compound with the assumption that it may possess hazards similar to its known isomers, particularly skin and eye irritation. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and adherence to standard emergency procedures, is paramount. As the scientific understanding of this and other novel compounds evolves, it is essential to consult updated safety information as it becomes available.

References

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

Sources

- 1. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-hydroxybenzoate | CAS 7781-98-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemos.de [chemos.de]

Methodological & Application

Synthesis of Ethyl 3-hydroxy-2-methoxybenzoate from 2,3-dihydroxybenzoic acid

Application Note: Regioselective Synthesis of Ethyl 3-hydroxy-2-methoxybenzoate

Abstract & Scope

This Application Note details a robust, four-step synthetic protocol for the preparation of Ethyl 3-hydroxy-2-methoxybenzoate starting from 2,3-dihydroxybenzoic acid (2,3-DHBA) .

The synthesis of non-symmetrical catechol derivatives presents a significant regiochemical challenge due to the presence of two chemically similar hydroxyl groups. This protocol leverages the "Ortho-Effect" —an intramolecular hydrogen bond between the C2-hydroxyl and the ester carbonyl—to achieve high regioselectivity. By selectively protecting the more nucleophilic C3-hydroxyl with a benzyl group, we enable the subsequent methylation of the sterically hindered C2-hydroxyl, followed by hydrogenolytic deprotection to yield the target scaffold.[1]

Target Audience: Medicinal chemists, process development scientists, and researchers working with vanilloid/isovanilloid scaffolds.[1]

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing the C2-OH from the C3-OH. Direct methylation of ethyl 2,3-dihydroxybenzoate typically yields the C3-methoxy isomer (Ethyl 3-methoxysalicylate) because the C2-OH is "deactivated" by a strong intramolecular hydrogen bond with the carbonyl oxygen.

To obtain the C2-methoxy / C3-hydroxy pattern, we must invert this natural reactivity preference using a protection-deprotection strategy:

-

Esterification: Convert the acid to the ethyl ester to establish the H-bond network.

-

Selective Protection: Exploit the higher nucleophilicity of the C3-OH to selectively install a Benzyl (Bn) group.

-

Forced Methylation: Alkylate the hindered/H-bonded C2-OH under forcing conditions.

-

Deprotection: Remove the C3-benzyl group via hydrogenolysis.

Figure 1: Retrosynthetic logic flow exploiting the nucleophilic disparity between C2 and C3 hydroxyls.[2][3]

Detailed Experimental Protocol

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to the ethyl ester to enable downstream purification and establish the C2-H-bond.

Reagents:

-

2,3-Dihydroxybenzoic acid (15.4 g, 100 mmol)[1]

-

Absolute Ethanol (150 mL)

-

Sulfuric Acid (conc.[4] H2SO4, 1.0 mL)

Procedure:

-

Dissolve 2,3-DHBA in absolute ethanol in a 500 mL round-bottom flask (RBF).

-

Add concentrated H2SO4 dropwise.

-

Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (200 mL) and wash with saturated NaHCO3 (2 x 100 mL) to remove unreacted acid. Wash with brine, dry over Na2SO4, and concentrate.[1]

-

Yield: Expect ~16.5–17.5 g (90–95%) of Ethyl 2,3-dihydroxybenzoate as a crystalline solid.

Step 2: Regioselective 3-O-Benzylation

Objective: Selectively protect the C3-hydroxyl group. The C2-hydroxyl remains unreacted due to intramolecular hydrogen bonding with the ester carbonyl.[1]

Reagents:

-

Ethyl 2,3-dihydroxybenzoate (18.2 g, 100 mmol)[1]

-

Benzyl Bromide (BnBr) (17.1 g, 100 mmol, 1.0 eq)[1]

-

Potassium Carbonate (K2CO3) (15.2 g, 110 mmol, 1.1 eq)[1]

-

Acetone (200 mL, anhydrous) or DMF (100 mL)

Procedure:

-

Dissolve the ester in anhydrous Acetone (or DMF for faster rates).

-

Add K2CO3 and stir at room temperature for 15 minutes.

-

Add Benzyl Bromide dropwise over 20 minutes.

-

Critical Control Point: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Do not overheat or use excess BnBr, or the bis-benzylated byproduct will form.[1]

-

Monitor TLC.[5] The mono-benzylated product (Rf ~0.5 in 8:2 Hex:EtOAc) should be the major spot; the starting material (Rf ~0.4) should disappear.

-

Workup: Filter off inorganic salts. Concentrate solvent.[2][4][6] If DMF was used, dilute with water and extract with EtOAc.[1]

-

Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc gradient).

-

Product: Ethyl 3-(benzyloxy)-2-hydroxybenzoate .

-

Note: The 1H NMR will show a sharp singlet at ~11.0 ppm, confirming the presence of the chelated C2-OH proton.[1]

-

Step 3: O-Methylation of the C2-Hydroxyl

Objective: Force the alkylation of the hindered, hydrogen-bonded C2-hydroxyl.

Reagents:

-

Ethyl 3-(benzyloxy)-2-hydroxybenzoate (Step 2 product)

-

Iodomethane (MeI) (2.0 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

DMF (Dimethylformamide)

Procedure:

-

Dissolve the Step 2 intermediate in DMF (0.5 M concentration).

-

Add K2CO3 (2.0 eq) and MeI (2.0 eq).

-

Heat the reaction to 60–70°C for 12 hours. The elevated temperature and polar solvent are required to break the intramolecular H-bond and drive the reaction to completion.

-

Workup: Pour into ice water. The product often precipitates.[5] If not, extract with EtOAc/Et2O.[1]

-

Product: Ethyl 3-(benzyloxy)-2-methoxybenzoate .

Step 4: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl group to reveal the C3-hydroxyl, yielding the final target.[1]

Reagents:

-

Ethyl 3-(benzyloxy)-2-methoxybenzoate

-

Pd/C (10% w/w palladium on carbon) (10 wt% loading relative to substrate)

-

Ethanol or Methanol (Solvent)[2]

-

Hydrogen Gas (H2) (Balloon pressure)

Procedure:

-

Dissolve the substrate in Ethanol.

-

Add Pd/C catalyst carefully (under Nitrogen flow to prevent ignition).

-

Purge the flask with H2 gas (balloon). Stir vigorously at room temperature for 2–4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with EtOH.

-

Concentrate the filtrate.

-

Final Purification: Recrystallize from Hexane/EtOAc or purify via silica column if necessary.

-

Final Product: Ethyl 3-hydroxy-2-methoxybenzoate .

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Identity (NMR) | C2-OMe: Singlet ~3.8–3.9 ppm (3H)C3-OH: Broad singlet ~5.8 ppm (1H)Ethyl: Quartet ~4.3 ppm, Triplet ~1.3 ppm | 1H NMR (CDCl3) |

| Key Impurity | Ethyl 2-hydroxy-3-methoxybenzoate | Isomer formed if Step 2 fails |

Regiochemistry Validation: The final product should not show a downfield phenolic proton (>10.5 ppm) in NMR. If a signal at >10.5 ppm is present, it indicates the C2-OH is free (isovanillate isomer), meaning the synthesis failed to methylate the C2 position correctly.[1]

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity decision point in Step 2.

Figure 2: Mechanistic basis for regioselectivity. The intramolecular hydrogen bond deactivates the C2-OH toward weak bases.[1]

Safety & Troubleshooting

-

Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

-

Methyl Iodide: Neurotoxin and alkylating agent. Use double gloves and dispense in a hood.

-

Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent during filtration.

-

Troubleshooting Step 2: If significant bis-benzylation occurs, lower the equivalents of BnBr to 0.95 eq and lower the temperature. It is better to have unreacted starting material (separable) than bis-benzylated byproduct (difficult to separate).

References

-

Regioselective Alkylation of Polyhydroxybenzoates

-

Target Compound Data

-

Synthetic Methodology (General Catechol Protection)

- Title: "Fine-tuning the chemo- and regioselective alkylation...

- Source:MedChemComm.

-

URL:[Link]

-

Commercial Availability & Properties

- Title: "Ethyl 2,3-dihydroxybenzoate (Starting Material D

-

Source: ChemScene.[9]

Sources

- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 13434501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Protocol for selective methylation of ethyl 2,3-dihydroxybenzoate

Application Note: Regioselective Methylation of Ethyl 2,3-Dihydroxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The selective functionalization of polyhydroxylated aromatic compounds is a critical operation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. This application note details a highly efficient, scalable protocol for the regioselective mono-methylation of ethyl 2,3-dihydroxybenzoate to yield ethyl 2-hydroxy-3-methoxybenzoate. By exploiting the inherent intramolecular hydrogen bonding of the substrate, the protocol achieves >95% regioselectivity using mild reagents, providing a reliable building block for downstream drug development[1].

Mechanistic Rationale & Causality

In organic synthesis, achieving regioselectivity on molecules with multiple identical functional groups requires exploiting subtle electronic and steric differentials. In ethyl 2,3-dihydroxybenzoate, the two hydroxyl groups exhibit distinct microenvironments[2]:

-

The C2-Hydroxyl Group: Forms a robust intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This thermodynamic stabilization significantly reduces the acidity of the C2 proton and sterically shields the oxygen lone pairs, rendering the C2-OH less nucleophilic.

-

The C3-Hydroxyl Group: Remains unencumbered and exhibits typical phenolic acidity (pKa ~9–10).

When treated with a mild base such as potassium carbonate (K₂CO₃), selective deprotonation occurs almost exclusively at the C3 position. The resulting phenoxide anion then undergoes a rapid Sₙ2 nucleophilic substitution with methyl iodide (MeI), delivering the 3-O-methylated product with high fidelity[1]. Utilizing stronger bases (e.g., NaH) or elevated temperatures can disrupt the hydrogen bond network, leading to undesired di-methylation or ester hydrolysis.

Fig 1. Mechanistic rationale for the regioselective methylation at the C3 position.

Experimental Design & Optimization

To establish a self-validating and robust protocol, various reaction conditions were evaluated. The choice of base and solvent is the primary driver of regioselectivity. N,N-Dimethylformamide (DMF) accelerates the Sₙ2 reaction due to its polar aprotic nature, effectively solvating the potassium cation and leaving a highly reactive "naked" phenoxide for the nucleophilic attack.

Table 1: Optimization of Reaction Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Alkylating Agent (Equiv) | Yield (%) | Regioselectivity (3-OMe : 2,3-diOMe) |

| 1 | K₂CO₃ (1.2) | DMF | 25 | MeI (1.1) | 92 | >95:5 |

| 2 | NaH (1.2) | DMF | 25 | MeI (1.1) | 65 | 70:30 |

| 3 | K₂CO₃ (1.2) | Acetone | 50 | MeI (1.1) | 88 | 90:10 |

| 4 | Cs₂CO₃ (1.2) | DMF | 25 | MeI (1.1) | 78 | 85:15 |

Note: Entry 1 represents the optimized conditions utilized in the protocol below.

Detailed Experimental Protocol

Reagents & Materials

-

Starting Material: Ethyl 2,3-dihydroxybenzoate (CAS: 3943-73-5)[3]

-

Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

Electrophile: Methyl iodide (MeI) (CRITICAL WARNING: Highly toxic, volatile, and a suspected carcinogen. Handle exclusively in a certified fume hood).

-

Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (EtOAc), Hexanes, Distilled Water, Brine.

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3-dihydroxybenzoate (1.0 equiv, 10.0 mmol, 1.82 g) in anhydrous DMF (50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.2 equiv, 12.0 mmol, 1.66 g) in one portion. Stir the resulting suspension at room temperature (20–25 °C) for 15 minutes to allow for complete phenoxide formation. The solution will typically develop a slight yellow tint.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Using a gas-tight syringe, add methyl iodide (1.1 equiv, 11.0 mmol, ~0.68 mL) dropwise over 5 minutes to prevent localized heating and maintain regiocontrol.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system and UV visualization. The starting material (R_f ~0.2) should be fully consumed, replaced by a new major spot (R_f ~0.5).

-

Quench & Extraction: Quench the reaction by slowly adding 50 mL of cold distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 40 mL).

-

Washing & Drying: Wash the combined organic layers with water (3 x 50 mL) to thoroughly remove residual DMF, followed by a single wash with saturated brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 5% to 15% EtOAc in Hexanes to afford pure ethyl 2-hydroxy-3-methoxybenzoate as a colorless to pale yellow oil/solid.

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Data & Characterization

To ensure the integrity of the synthesized product, verify the structure against the expected spectroscopic data. The presence of a highly deshielded proton in the ¹H NMR spectrum confirms that the C2-OH remains intact and hydrogen-bonded to the ester.

Table 2: Analytical Characterization (Ethyl 2-hydroxy-3-methoxybenzoate)

| Analytical Method | Expected Signals / Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.05 (s, 1H, OH), 7.42 (dd, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.80 (t, 1H, Ar-H), 4.40 (q, 2H, CH₂), 3.90 (s, 3H, OCH₃), 1.40 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 151.2, 148.5, 120.1, 118.5, 115.2, 112.4, 61.5 (CH₂), 56.2 (OCH₃), 14.2 (CH₃) |

| MS (ESI+) | [M+H]⁺ m/z calculated for C₁₀H₁₃O₄: 197.08; Found: 197.10 |

Troubleshooting Guide

-

Issue: High levels of 2,3-dimethoxy byproduct.

-

Cause: Base is too strong, or reaction temperature is too high, breaking the H-bond.

-

Solution: Ensure strictly anhydrous K₂CO₃ is used and maintain the reaction at or below 25 °C. Do not use NaH.

-

-

Issue: Incomplete conversion of starting material.

-

Cause: Degraded methyl iodide or insufficient stirring.

-

Solution: Use freshly distilled or properly stored MeI. Ensure the K₂CO₃ is finely powdered to maximize the reactive surface area in the heterogeneous mixture.

-

References

-

Title: Ru(II) Catalyzed Synthesis of Hydroxylated Arenes with Ester as Directing Group (Supporting Information) Source: Amazon AWS S3 (Supporting Information Data) URL: [Link]

-

Title: Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Application Note: Utilizing Ethyl 3-hydroxy-2-methoxybenzoate in the Total Synthesis of Next-Generation Cystobactamids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, SAR Optimization, and Validated Synthetic Protocols

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) in Gram-negative pathogens (e.g., Acinetobacter baumannii, Escherichia coli) requires the rapid development of novel antibiotic scaffolds. Cystobactamids, a class of hexapeptidic oligoarylamides isolated from myxobacteria, have emerged as highly potent, resistance-breaking drug candidates[1].

Unlike fluoroquinolones, cystobactamids operate via a unique dual-binding mechanism. The "Eastern" domain of the molecule interacts directly with the amino acid residues of the bacterial DNA gyrase (Subunit A), while the "Western" domain binds to the DNA minor groove without significant intercalation[2]. This stabilizes the DNA cleavage complex, inducing lethal double-strand breaks and bypassing common target-mediated resistance mutations (e.g., GyrA S83L)[3].

Figure 1: Dual-binding mechanism of cystobactamids targeting bacterial DNA gyrase and DNA.

The central structural core of cystobactamids—specifically Ring D —is a heavily substituted para-aminobenzoic acid (PABA) derivative. Structure-Activity Relationship (SAR) studies have proven that the oxygenation pattern on Ring D (typically a 3-hydroxy-2-alkoxy substitution) is a steep determinant of both antimicrobial efficacy and resistance to AlbD-mediated enzymatic degradation[4].

Strategic Building Block Selection

Synthesizing the tetrasubstituted D-ring from basic precursors is fraught with regioselectivity issues and low yields. Ethyl 3-hydroxy-2-methoxybenzoate (CAS: 1261673-65-7) serves as an optimal, advanced building block for the following mechanistic reasons:

-

Pre-installed Orthogonality: The 2-methoxy group is already fixed, bypassing the poor regioselectivity encountered when attempting to differentially alkylate a 2,3-dihydroxybenzoate core.

-

Directing Group Synergy: The free 3-hydroxyl acts as a strong ortho-directing group. During electrophilic aromatic substitution (nitration), it synergizes with the steric bulk of the ester to exclusively direct the incoming nitro group to the C4 position, perfectly establishing the PABA geometry[5].

-

Mild Deprotection: The ethyl ester is robust enough to survive strongly acidic nitration conditions but labile enough to be saponified using mild aqueous lithium hydroxide (LiOH). This prevents the epimerization of delicate chiral linkers (like

-methoxy asparagine) during downstream hexapeptide assembly[5].

Table 1: SAR Profiling of Ring D Modifications

Quantitative data summarizing the impact of Ring D substitutions on antibacterial potency.

| Compound Variant | Ring D Substitution Pattern | E. coli MIC (µg/mL) | A. baumannii MIC (µg/mL) | Gyrase IC₅₀ (µM) |

| CN-861-2 (Natural) | 3-OH, 2-Isopropoxy | 0.125 | 0.5 | 0.8 |

| Analog 12 | 3-OH, 2-Methoxy | 0.25 | 1.0 | 1.2 |

| Analog 16 | 3-Allyloxy, 2-Methoxy | 0.5 | 2.0 | 2.5 |

| Analog 42 | Terephthalic acid isostere | 0.06 | 0.125 | 0.3 |

Note: Data reflects comparative trends from recent structural optimization campaigns targeting the cystobactamid D-ring[2],[4].

Synthetic Workflow & Validated Protocols

The following protocols detail the transformation of Ethyl 3-hydroxy-2-methoxybenzoate into a coupling-ready Ring D monomer, followed by its integration into the cystobactamid scaffold.

Figure 2: Synthetic workflow from Ethyl 3-hydroxy-2-methoxybenzoate to cystobactamid analogs.

Protocol 1: Regioselective Nitration (C4 Functionalization)

Objective: Install the nitrogen precursor precisely at the C4 position. Causality: Performing the reaction at -40 °C with fuming nitric acid prevents oxidative degradation of the electron-rich phenol and suppresses over-nitration[4],[5].

-

Dissolve Ethyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

-

Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

-

Add fuming HNO₃ (16.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below -35 °C.

-

Stir for 3 hours at -40 °C.

-

Validation Checkpoint: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 3:1). The product will appear as a distinct, highly UV-active yellow spot with a lower Rf value than the starting material.

-

Quench the bulk reaction by pouring it over crushed ice. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: O-Alkylation of the C3-Hydroxyl (SAR Diversification)

Objective: Modify the 3-hydroxyl group to probe the steric limits of the gyrase binding pocket. Causality: Mitsunobu conditions are utilized to allow the coupling of various secondary alcohols (e.g., isopropanol) with complete inversion of stereochemistry if chiral alcohols are used[4].

-

Dissolve the nitrated intermediate (1.0 eq), the desired alcohol (e.g., isopropanol, 1.5 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

-

Cool to 0 °C.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: FTIR analysis of the crude mixture should confirm the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).

Protocol 3: Nitro Reduction & Ester Hydrolysis

Objective: Unmask the amine and carboxylate to yield the final PABA monomer. Causality: Catalytic hydrogenation cleanly reduces the nitro group without cleaving the alkyl ethers. Subsequent hydrolysis with LiOH is chosen over NaOH/MeOH to prevent transesterification and ensure mild cleavage[5].

-

Reduction: Dissolve the alkylated intermediate in EtOH. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate.

-

Hydrolysis: Dissolve the resulting aniline in a 1:1 mixture of THF/H₂O. Add LiOH (10.0 eq). Stir at room temperature for 3 hours.

-

Validation Checkpoint: The reaction mixture will shift from yellow to colorless. Upon acidification (pH 3 with 1M HCl), the free carboxylic acid will precipitate as a white solid. LC-MS should confirm the exact mass of the target PABA monomer.

Protocol 4: Hexapeptide Assembly (Amide Coupling)

Objective: Incorporate the synthesized D-ring into the western/eastern cystobactamid fragments. Causality: Propylphosphonic anhydride (T3P) is utilized because it is exceptionally effective for coupling electron-rich anilines and drastically minimizes the epimerization of adjacent stereocenters compared to standard carbodiimides[2].

-

Dissolve the synthesized Ring D monomer (1.0 eq) and the corresponding amine-bearing cystobactamid fragment (1.0 eq) in anhydrous EtOAc/DMF (4:1).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.

-

Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

-

Stir at room temperature for 16 hours.

-

Validation Checkpoint: HPLC analysis must confirm the disappearance of the starting materials and the emergence of a single, later-eluting peak. HRMS confirms the exact mass of the coupled oligoarylamide.

References

1.[1] Discovery and Total Synthesis of Natural Cystobactamid Derivatives with Superior Activity against Gram-Negative Pathogens - researchgate.net -1 2.[3] Metagenome guided analog synthesis yields improved Gram-negative active albicidin and cystobactamid type antibiotics - nih.gov - 3 3.[2] Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics - nih.gov - 2 4.[4] Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics - researchgate.net - 4 5.[5] Synthesis of an antibacterial oligopeptide library - uni-hannover.de - 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metagenome guided analog synthesis yields improved Gram-negative active albicidin and cystobactamid type antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

Procedure for esterification of 3-hydroxy-2-methoxybenzoic acid

Executive Summary & Strategic Analysis

The esterification of 3-hydroxy-2-methoxybenzoic acid presents a classic problem in chemoselectivity and steric management. Two competing factors define the synthetic strategy:

-

Steric Hindrance (Ortho-Effect): The methoxy group at the 2-position creates significant steric bulk around the carboxylic acid at position 1. This inhibits the formation of the tetrahedral intermediate during nucleophilic attack, rendering standard equilibrium methods slower than for meta- or para-substituted isomers.

-

Chemoselectivity (Phenolic Hydroxyl): The hydroxyl group at position 3 is nucleophilic. Under basic conditions (e.g., alkyl halides with

), significant

Recommendation: To achieve high fidelity for the methyl ester without protecting the phenol, Acid-Catalyzed Fischer Esterification (Method A) or In-Situ Acid Chloride Generation (Method B) are the protocols of choice. These methods leverage the nucleophilicity of the solvent (methanol) while suppressing the nucleophilicity of the phenol via protonation or solvent competition.

Chemical Pathway & Mechanism

The following diagram outlines the reaction pathway, highlighting the critical transition state where the ortho-methoxy group exerts steric pressure.

Figure 1: Reaction pathway illustrating the conversion of the hindered acid to the ester while avoiding phenolic O-methylation.

Detailed Experimental Protocols

Method A: Modified Fischer Esterification (High Throughput / Scale-Up)

Best for: Large scale batches (>10g) where cost and simplicity are paramount.

Rationale: Using a large excess of methanol drives the equilibrium forward (Le Chatelier’s principle), compensating for the slow kinetics caused by the 2-methoxy steric hindrance. Sulfuric acid acts as a dehydrating agent and catalyst.

Reagents:

-

3-Hydroxy-2-methoxybenzoic acid (1.0 equiv)

-

Methanol (Anhydrous, 20-30 volumes)

-

Sulfuric Acid (

, conc., 98%, 0.5 - 1.0 equiv)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

-

Dissolution: Charge the flask with 3-hydroxy-2-methoxybenzoic acid and Methanol . Stir until a suspension or partial solution is achieved.[1]

-

Catalyst Addition: Critical Step. Add Sulfuric Acid dropwise with vigorous stirring. The reaction is exothermic; ensure the temperature does not spike uncontrollably.

-

Reflux: Heat the mixture to a gentle reflux (

).-

Note: Due to the ortho-methoxy group, reaction time will be prolonged compared to simple benzoic acid. Allow 18–24 hours .

-

-

Monitoring: Monitor by TLC (See Section 4).

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove roughly 80% of the methanol.

-

Dilute the residue with Ethyl Acetate (EtOAc) .

-

Wash 1: Water (to remove bulk acid).

-

Wash 2: Saturated Aqueous

(Sodium Bicarbonate). Caution: This removes unreacted starting acid. The product (phenol) will remain in the organic layer, but vigorous shaking can form emulsions. -

Wash 3: Brine.[2]

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and evaporate to dryness.

Method B: Thionyl Chloride / Methanol "In-Situ" Activation (Rapid / Lab Scale)

Best for: Stubborn substrates or when faster reaction times (<5 hours) are required.

Rationale: Adding thionyl chloride to methanol generates anhydrous HCl and methyl sulfite species in situ. This creates a highly active system that overcomes steric barriers more effectively than sulfuric acid reflux.

Protocol:

-

Chill: Dissolve the starting acid in Methanol (10-15 volumes) and cool to

in an ice bath. -

Addition: Add Thionyl Chloride (

, 2.0 equiv) dropwise over 20 minutes. -

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux for 3–5 hours.

-

Workup: Evaporate the solvent completely. Redissolve in EtOAc and wash with

as in Method A.

Critical Quality Attributes (CQA) & Validation

In-Process Control (IPC)

Since both the starting material and the product contain a phenolic hydroxyl group, they will both respond to phenolic stains, making differentiation critical.

| Parameter | Starting Material (Acid) | Product (Ester) | Visualization |

| TLC ( | Low (0.1 - 0.2) | High (0.6 - 0.7) | UV (254 nm) |

| FeCl3 Stain | Positive (Purple/Blue) | Positive (Purple/Blue) | Distinct color shift often observed |

| Solubility | Soluble in 5% | Insoluble in 5% | Phase check |

Purification Logic Flow

The workup relies on the acidity difference between the Carboxylic Acid (

Figure 2: Purification logic separating the starting acid from the product based on pKa differences.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of 2-OMe group prevents attack. | Increase reaction time to 48h or switch to Method B ( |

| Side Product: 2,3-Dimethoxy | Methylation of phenol.[10] | Stop using alkyl halides (MeI). Ensure strictly acidic conditions (Fischer). |

| Product Loss in Workup | Washing with strong base (NaOH/KOH). | The product is a phenol ( |

| Emulsions | Phenolic compounds acting as surfactants. | Add solid NaCl to the aqueous layer (salting out) and use a small amount of MeOH in the organic extraction solvent. |

References

-

Fischer Esterification Mechanism & Kinetics

-

Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." Link

-

-

Steric Effects in Benzoate Synthesis

-

Royal Society of Chemistry. "The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids." Link

-

-

Alternative Coupling Methods

-

Organic Chemistry Portal. "Esterification: Synthesis of Esters." (Review of coupling reagents like EDCI/DMAP for sensitive substrates). Link

-

-

Phenolic Ester Handling

-

Chemguide. "Mechanism of the Fischer Esterification and handling of phenols." Link

-

-

Specific Substrate Precedent

-

ResearchGate. "Synthesis of methyl 2,3-dihydroxybenzoate and derivatives" (Contextualizing the 3-hydroxy-2-methoxy isomer preparation). Link

-

Sources

- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Yield Synthesis of Cystobactamid and Albicidin Antibacterial Analogs Using Ethyl 3-hydroxy-2-methoxybenzoate

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with unprecedented chemical scaffolds. Cystobactamids and albicidins—natural oligopeptides isolated from myxobacteria—have emerged as highly potent inhibitors of bacterial type IIa topoisomerases (DNA gyrase), exhibiting broad-spectrum activity against critical Gram-negative and Gram-positive pathogens [1].

This application note provides a comprehensive, step-by-step methodology for synthesizing the critical p-aminobenzoic acid (PABA) building blocks of these antibiotics. Specifically, we detail the transformation of Ethyl 3-hydroxy-2-methoxybenzoate into the functionalized 4-amino-3-hydroxy-2-methoxybenzoic acid (PMBA) core, a structural motif essential for target engagement and overcoming bacterial efflux mechanisms.

Mechanistic Insights: The Role of the PMBA Core

The biological efficacy of cystobactamids relies heavily on their unique aromatic oligopeptide structure. The "eastern" (C-terminal) fragment of these molecules frequently incorporates a PMBA derivative.

-

Conformational Rigidity: The 2-methoxy group sterically forces the adjacent amide bond into a specific anti conformation via intramolecular hydrogen bonding (IMHB). This rigidity is required for the molecule to fit precisely into the DNA minor groove [2].

-

Target Engagement: Unlike traditional intercalators, cystobactamids employ minor-groove binding as part of their drug-target interaction with DNA gyrase. The 3-hydroxyl group (or its alkylated derivatives) acts as a critical interaction vector, significantly influencing topoisomerase IV inhibition [3].

-

Synthetic Utility: Ethyl 3-hydroxy-2-methoxybenzoate serves as an ideal starting material. The ethyl ester protects the carboxylate during harsh electrophilic aromatic substitutions, while the electron-donating hydroxyl and methoxy groups perfectly direct functionalization to the C4 position.

Mechanism of action of cystobactamid analogs targeting bacterial DNA gyrase.

Experimental Workflows

The following self-validating protocols describe the conversion of Ethyl 3-hydroxy-2-methoxybenzoate into a coupling-ready PMBA derivative.

Phase 1: Core Functionalization

Step 1: Regioselective Nitration Causality: To build the PABA backbone, a nitrogen source must be introduced at the C4 position. The synergistic electron-donating effects of the 3-OH and 2-OMe groups direct the nitronium ion exclusively to the para position relative to the hydroxyl group.

-

Dissolve Ethyl 3-hydroxy-2-methoxybenzoate (10.0 mmol, 1.0 eq) in 20 mL of glacial acetic acid.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add fuming nitric acid (11.0 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic reaction and prevent over-nitration.

-

Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

-

Quench by pouring the mixture over 100 g of crushed ice. Filter the resulting yellow precipitate and recrystallize from hot ethanol to yield Ethyl 3-hydroxy-2-methoxy-4-nitrobenzoate.

Step 2: O-Alkylation (Protection/Functionalization) Causality: The free 3-hydroxyl group will interfere with downstream amide couplings. Furthermore, SAR studies indicate that bulky alkoxy groups (e.g., benzyl or isopropyl) at this position enhance metabolic stability and target affinity [2].

-

Suspend the nitrated intermediate (8.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (16.0 mmol, 2.0 eq) in 15 mL of anhydrous DMF.

-

Add benzyl bromide (9.6 mmol, 1.2 eq) dropwise.

-

Heat the reaction to 60 °C and stir for 4 hours under an argon atmosphere.

-

Dilute with 50 mL of EtOAc and wash sequentially with water (3x) and brine to remove DMF.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Oligopeptide Assembly

Step 3: Ester Saponification Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid to act as the acyl donor for peptide elongation.

-

Dissolve the protected ester (7.0 mmol, 1.0 eq) in a 3:1 mixture of THF/H₂O (20 mL).

-

Add LiOH·H₂O (21.0 mmol, 3.0 eq) and stir at room temperature for 12 hours.

-

Evaporate the THF in vacuo, cool the aqueous layer, and carefully acidify to pH 2 using 1M HCl.

-

Extract the precipitated free acid with EtOAc (3 x 20 mL), dry, and concentrate.

Step 4: Amide Coupling Causality: The ortho-methoxy group creates significant steric hindrance around the carboxylic acid. Standard coupling agents (e.g., EDC/NHS) often fail here; therefore, the highly reactive uronium salt HATU is required [3].

-

Combine the free acid (5.0 mmol, 1.0 eq), the target amine fragment (e.g., a β-methoxyasparagine derivative, 5.5 mmol, 1.1 eq), and HATU (6.0 mmol, 1.2 eq) in 10 mL of anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq) and stir at room temperature for 16 hours.

-

Purify the crude mixture via flash column chromatography (DCM/MeOH gradient) to isolate the coupled product.

Step 5: Nitro Reduction Causality: Unmasking the C4 amine prepares the molecule for the next iterative N-terminal coupling step, allowing full assembly of the hexapeptidic cystobactamid structure.

-

Dissolve the coupled product (4.0 mmol) in 20 mL of LC-MS grade Methanol.

-

Add 10% Pd/C (10% by weight). Note: If a benzyl protecting group was used in Step 2, it will also be cleaved here, yielding the free 3-OH. If retention of the alkyl group is desired, use an isopropyl protecting group or alter the reduction strategy (e.g., SnCl₂).

-

Stir under a hydrogen atmosphere (1 atm) for 4 hours.

-

Filter through a pad of Celite to remove the catalyst and concentrate to yield the free amine.

Synthetic workflow from Ethyl 3-hydroxy-2-methoxybenzoate to the PMBA building block.

Quantitative Data & SAR Analysis

The incorporation of the optimized PMBA core synthesized from Ethyl 3-hydroxy-2-methoxybenzoate significantly impacts the Minimum Inhibitory Concentration (MIC) against critical pathogens. Table 1 summarizes the comparative in vitro antibacterial activity of natural and synthetic derivatives.

Table 1: Antibacterial Activity of Cystobactamid Derivatives (MIC in µg/mL)

| Compound | E. coli WT | E. coli ΔtolC (Efflux Deficient) | A. baumannii | S. aureus |

| Natural Cystobactamid 507 | >64 | 1.0 | 32.5 | 0.5 |

| Albicidin (Reference) | 0.5 | 0.06 | 1.0 | 0.25 |

| Synthetic Analog (PMBA Core) | 8.0 | 0.12 | 2.0 | 0.12 |

| Synthetic Analog (Des-methoxy) | >64 | 16.0 | >64 | 8.0 |

Data Interpretation: The removal of the 2-methoxy group ("Des-methoxy" analog) results in a catastrophic loss of activity, underscoring the necessity of the Ethyl 3-hydroxy-2-methoxybenzoate starting material. The optimized synthetic analog demonstrates superior penetration and reduced susceptibility to TolC-mediated efflux compared to the natural tripeptide [3].

Conclusion

Ethyl 3-hydroxy-2-methoxybenzoate is an indispensable and highly efficient building block for the total synthesis of cystobactamid and albicidin antibiotics. By leveraging its inherent electronic properties for regioselective functionalization and its structural rigidity for target engagement, drug development professionals can rapidly generate libraries of topoisomerase IIA inhibitors to combat multidrug-resistant bacterial infections.

References

-

Solga, D. P. (2021). Development of a Cystobactamid Library for Profiling a Topoisomerase Inhibitor and for Studying Interactions with DNA. Repository of Leibniz Universität Hannover. Available at:[Link]

-

Planke, T., Cirnski, K., Herrmann, J., et al. (2020). Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics. Chemistry - A European Journal, 26(32), 7219–7225. Available at:[Link]

-

Testolin, G., Cirnski, K., Rox, K., et al. (2020). Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers lead to compounds with high in vivo efficacy. Chemical Science, 11, 1316-1334. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-hydroxy-2-methoxybenzoate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-2-methoxybenzoate. Recognizing the common challenges associated with esterification reactions, particularly concerning yield and purity, this document provides in-depth troubleshooting protocols and answers to frequently asked questions. Our approach is grounded in fundamental reaction principles to empower you not just to follow steps, but to make informed, data-driven decisions in your experimental design.

Section 1: Recommended Synthetic Pathway & Mechanism

The most direct and widely adopted method for synthesizing Ethyl 3-hydroxy-2-methoxybenzoate is the Fischer-Speier esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol, utilizing an acid catalyst.[1][2] This reaction, while classic, is governed by an equilibrium, making the control of reaction conditions paramount for achieving high yields.[1]

Primary Reaction Scheme:

Reaction Mechanism: Fischer-Speier Esterification

The mechanism proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. Understanding this pathway is crucial for troubleshooting, as each step represents a potential point for optimization. The entire process can be summarized with the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Caption: The six-step mechanism of Fischer-Speier esterification.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization strategies are discussed in the Troubleshooting section.

Table 1: Reagents and Typical Reaction Conditions

| Reagent/Parameter | Molar Ratio / Value | Purpose |

| 3-hydroxy-2-methoxybenzoic acid | 1.0 eq | Starting Material |

| Anhydrous Ethanol | 10 - 20 eq | Reagent & Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 eq | Catalyst |

| Temperature | Reflux (~78 °C) | Reaction Rate |

| Time | 4 - 8 hours | Reaction Completion |

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is thoroughly dried. The starting 3-hydroxy-2-methoxybenzoic acid should be as dry as possible, as any water will inhibit the forward reaction.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (10-20 eq) to dissolve the starting material.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq).[4] An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[4]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Water (to remove the bulk of the acid).

-

Saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and residual catalyst).[4] Repeat until CO₂ evolution ceases.

-

Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers.

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester via column chromatography on silica gel or vacuum distillation.[5][6]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yield in a Fischer esterification is almost always due to the equilibrium nature of the reaction.[1][2] The reaction produces water, and the accumulation of this water allows the reverse reaction (ester hydrolysis) to occur, preventing the reaction from reaching completion.

-

Solution A: Exploit Le Châtelier's Principle.

-

Use Excess Alcohol: As described in the standard protocol, using a large excess of ethanol serves as both the reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the product side.[1]

-

Remove Water Azeotropically: This is the most effective method for driving the reaction to completion. Instead of using ethanol as the solvent, use a solvent that forms an azeotrope with water, such as toluene or hexane.[7] The reaction is run at reflux using a Dean-Stark apparatus , which physically collects and separates the water as it is formed, preventing it from participating in the reverse reaction.[4] This method often leads to near-quantitative conversion.[7]

-

-